molecular formula C11H14F3NO2 B1524824 3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol CAS No. 1354949-97-5

3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol

Cat. No.: B1524824
CAS No.: 1354949-97-5
M. Wt: 249.23 g/mol
InChI Key: YMPQGOHOAQMWMU-UHFFFAOYSA-N
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Description

3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol is an organofluorine compound characterized by a propan-1-ol backbone substituted with an amino group at position 3 and a benzyl group at position 2. The benzyl group is further substituted with a trifluoromethoxy (-OCF₃) group at the meta (3-) position of the phenyl ring. This structural configuration confers unique electronic, steric, and metabolic properties, making it valuable in pharmaceutical and agrochemical research .

The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the compound’s stability and influencing its interactions with biological targets. Its synthesis often involves multi-step reactions, including nucleophilic substitution and reduction, due to the challenges associated with trifluoromethoxy group incorporation .

Properties

IUPAC Name

2-(aminomethyl)-3-[3-(trifluoromethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c12-11(13,14)17-10-3-1-2-8(5-10)4-9(6-15)7-16/h1-3,5,9,16H,4,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPQGOHOAQMWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208366
Record name Benzenepropanol, β-(aminomethyl)-3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-97-5
Record name Benzenepropanol, β-(aminomethyl)-3-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanol, β-(aminomethyl)-3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 3-(trifluoromethoxy)benzaldehyde with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(trifluoromethoxy)benzaldehyde or 3-(trifluoromethoxy)benzoic acid.

    Reduction: Formation of 3-(trifluoromethoxy)phenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Impacts

The compound’s uniqueness is best understood through comparisons with analogs differing in substituent type, position, or backbone configuration. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent (Phenyl Position) Substituent Type Amino Position Hydroxyl Position Key Differences Biological/Chemical Impact Reference
Target Compound 3- (meta) -OCF₃ 3 1 Reference standard High metabolic stability; strong receptor affinity due to meta-OCF₃
3-Amino-3-(4-(trifluoromethoxy)phenyl)propan-1-ol 4- (para) -OCF₃ 3 1 Para vs. meta substitution Altered steric fit in receptors; potential reduced activity
1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol 3- (meta) -OCF₃ 1 2 Amino/hydroxyl position swap Different solubility; altered hydrogen-bonding capacity
3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride 4- (para) -Cl 3 1 Chloro vs. OCF₃ substituent Lower electron-withdrawing effect; reduced bioactivity
3-Amino-3-(4-methoxyphenyl)propan-1-ol 4- (para) -OCH₃ 3 1 Methoxy vs. OCF₃ Reduced stability; weaker receptor interactions
3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol 3- (meta) -CF₃ N/A (methylamino) 1 Trifluoromethyl vs. OCF₃ Different electronic effects; altered metabolic pathways

Biological Activity

3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol, a compound with the molecular formula C11H14F3NO2 and CAS number 1354949-97-5, has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a trifluoromethoxy group, which is known to influence its biological interactions. The molecular weight is approximately 249.23 g/mol. Its structural characteristics suggest potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and antifungal domains.

Antimicrobial Activity

A study evaluating the compound's efficacy against various pathogens reported minimum inhibitory concentrations (MIC) that demonstrate its potential as an antimicrobial agent. For instance, it was noted that derivatives of similar compounds showed MIC values as low as 0.8 μg/mL against Candida albicans and other fungal strains .

Antifungal Efficacy

The compound's antifungal activity was highlighted in a comparative study where it exhibited superior efficacy against azole-resistant strains of C. albicans. The MIC values ranged from 4 to 64 μg/mL, indicating a promising therapeutic profile compared to traditional antifungals like fluconazole .

The mechanisms through which this compound exerts its effects are still being elucidated. However, it is believed to inhibit key enzymes involved in fungal cell wall synthesis and disrupt membrane integrity.

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds:

  • Efficacy Against C. albicans : In vivo studies demonstrated that compounds similar in structure provided 100% survival rates in mice infected with C. albicans when administered at specific dosages .
  • Toxicity Profile : Toxicity assessments indicated that while some derivatives exhibited toxicity at higher doses (30 mg/kg), others remained safe at lower doses (1 mg/kg), suggesting a favorable safety profile for further development .

Data Tables

Activity MIC (μg/mL) Effectiveness
Against C. albicans0.8Strong
Against A. fumigatus>30Moderate
Against azole-resistant strains4 - 64Variable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol
Reactant of Route 2
3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol

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